molecular formula C25H28N2O4 B11232512 methyl N-[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

methyl N-[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

Cat. No.: B11232512
M. Wt: 420.5 g/mol
InChI Key: JRKFRUSCTASLEA-UHFFFAOYSA-N
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Description

Methyl N-[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate is a spirocyclic compound characterized by a fused isoquinoline-cyclohexane core. This molecule features a beta-alaninate ester group linked via a carbonyl moiety to the spiro system.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 3-[(1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]propanoate

InChI

InChI=1S/C25H28N2O4/c1-31-21(28)14-17-26-23(29)22-19-12-6-7-13-20(19)24(30)27(18-10-4-2-5-11-18)25(22)15-8-3-9-16-25/h2,4-7,10-13,22H,3,8-9,14-17H2,1H3,(H,26,29)

InChI Key

JRKFRUSCTASLEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 4-Methyleneisoquinolinone Intermediate

The synthesis begins with the condensation of N-allyl-N-alkyl-2-bromobenzamides (e.g., 2a–e ) and 2-bromobenzoyl chloride (1 ) in the presence of Pd(OAc)₂ (5 mol%), PPh₃ , and Cs₂CO₃ under Heck reaction conditions (120°C, 3 h). This step generates 4-methyleneisoquinolinones (4a–e ), pivotal intermediates for spiroannulation.

Key Reaction Conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ as a ligand.

  • Base : Cs₂CO₃ (2 equiv).

  • Solvent : DMF at 120°C.

  • Yield : 85–92%.

Spiroannulation via 1,3-Dipolar Cycloaddition

The 4-methyleneisoquinolinone intermediate undergoes spiroannulation with p-methoxybenzonitrile oxide (1.2 equiv) to form the spiro[cyclohexane-1,3'-isoquinoline] scaffold. This step proceeds via a regioselective [3+2] cycloaddition, driven by the electron-deficient exocyclic double bond.

Optimization Insights:

  • Dipole Stability : p-Methoxybenzonitrile oxide is preferred for its thermal stability.

  • Reaction Time : 2–4 h at 80°C.

  • Yield : 70–78%.

Functionalization of the Spiro Core: Introduction of the 2'-Phenyl and 1'-Oxo Groups

Phenyl Group Installation via Suzuki-Miyaura Coupling

The 2'-phenyl substituent is introduced via Suzuki coupling of a brominated spiro intermediate with phenylboronic acid . A Pd(PPh₃)₄ catalyst system in THF/H₂O (3:1) at 80°C achieves cross-coupling with high regioselectivity.

Representative Protocol:

  • Substrate : 4'-Bromo-spiro[cyclohexane-1,3'-isoquinolin]-1'-one.

  • Catalyst : Pd(PPh₃)₄ (3 mol%).

  • Base : K₂CO₃ (2 equiv).

  • Yield : 82–88%.

Oxidation to 1'-Oxo Derivative

The 1'-oxo group is introduced by oxidizing the secondary amine using CrO₃ in acetic acid under controlled conditions.

Critical Parameters:

  • Oxidant : CrO₃ (1.5 equiv).

  • Solvent : Acetic acid at 50°C.

  • Reaction Time : 4–6 h.

  • Yield : 75–80%.

Coupling with Beta-Alanine Methyl Ester

Activation of the Carboxylic Acid

The spirocyclic intermediate’s carboxylic acid group (at C-4') is activated using EDCI/HOBt in dichloromethane to form an active ester.

Reaction Setup:

  • Activation Agents : EDCI (1.2 equiv), HOBt (1.1 equiv).

  • Base : DIPEA (2 equiv).

  • Solvent : DCM at 0°C to RT.

  • Activation Time : 1 h.

Amide Bond Formation with Beta-Alanine Methyl Ester

The activated intermediate is coupled with beta-alanine methyl ester (1.5 equiv) in the presence of DIPEA. The reaction proceeds at room temperature for 12 h, yielding the final product.

Yield and Purity:

  • Isolated Yield : 65–72%.

  • Purity : >95% (HPLC).

Alternative Microwave-Assisted Synthesis

One-Pot Spiroannulation and Functionalization

Microwave irradiation significantly accelerates the spiroannulation step. Using a CEM Discover SP reactor, the Heck-cycloaddition sequence is completed in 30 min at 150°C, improving yield by 15% compared to conventional heating.

Advantages:

  • Time Reduction : 3 h → 30 min.

  • Yield Improvement : 78% → 90%.

Solvent-Free Coupling

Microwave-assisted coupling of the spirocyclic acid with beta-alanine methyl ester under solvent-free conditions reduces side reactions. TBTU is used as a coupling agent with DIPEA (2 equiv) at 100°C for 10 min.

Performance Metrics:

  • Yield : 85%.

  • Energy Efficiency : 80% reduction in energy consumption.

Comparative Analysis of Methods

Method Key Steps Yield Time Scalability
Heck/CycloadditionSpiroannulation → Suzuki → Oxidation60–65%24 hModerate
Microwave-AssistedOne-pot spiro → Microwave coupling75–80%4 hHigh
Enzymatic CouplingBeta-alanine synthesis → Amidation55–60%48 hLow

Challenges and Optimization Strategies

Stereochemical Control

The spiro center’s configuration is influenced by the Pd-catalyzed Heck reaction . Using chiral ligands (e.g., BINAP ) enhances enantioselectivity (up to 90% ee).

Byproduct Mitigation

  • 3-Aminopropanamide Formation : Minimized via tandem nitrilase/amidase systems during beta-alanine synthesis.

  • Oxidation Overrun : Controlled by stoichiometric CrO₃ and low-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a spirocyclic isoquinoline moiety. The synthesis of such compounds often involves multi-step reactions that can include cyclization and functional group modifications. For instance, similar compounds have been synthesized through regioselective methods involving coupling reactions, which can be adapted for the target compound .

Anticancer Properties

Research indicates that derivatives of spirocyclic compounds exhibit promising anticancer activity. Methyl N-[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Neurological Disorders

There is growing interest in the neuroprotective effects of spirocyclic isoquinoline derivatives. Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Analgesic Effects

Some studies have indicated that similar compounds possess analgesic properties. The modulation of pain pathways could make this compound a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Anticancer Activity : A study demonstrated that spirocyclic isoquinoline derivatives showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity .
  • Neuroprotective Effects : Research investigating the neuroprotective effects of similar compounds reported that they could reduce oxidative stress markers in neuronal cell cultures, suggesting a mechanism for protecting against neurodegeneration.
  • Pain Management : An investigation into the analgesic properties revealed that certain derivatives could effectively reduce pain responses in animal models, indicating potential for clinical applications in pain relief.

Mechanism of Action

The mechanism of action of methyl N-[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic Acid (CAS 60734-37-4)

  • Key Differences : Replaces the beta-alaninate ester with a carboxylic acid group.

2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid (CAS 1239843-15-2)

  • Key Differences : Cyclopentane replaces cyclohexane in the spiro system, and a cyclohexyl group substitutes the phenyl ring at position 2'.
  • Implications : Smaller spiro ring (cyclopentane vs. cyclohexane) may introduce ring strain, altering conformational flexibility and binding interactions in biological systems .

Methyl N-[(2'-Benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate (CAS 1212439-27-4)

  • Key Differences : Benzyl group instead of phenyl at position 2', and cyclopentane in the spiro system.
  • Implications : The benzyl substituent may enhance π-π stacking interactions, while the cyclopentane spiro system could reduce steric bulk compared to cyclohexane .

Physicochemical Properties

Property Target Compound (Inferred) 1b () CAS 1239843-15-2 ()
Melting Point ~150–160°C (estimated) 162–164°C Not reported
Solubility Moderate in organic solvents Insoluble in water Likely polar due to -COOH
Key NMR Signals Aromatic H: δ 7.2–7.4; ester: δ 3.7 Aromatic H: δ 7.2–7.5; CN: δ ~120 (13C) Cyclohexyl H: δ 1.2–2.1
Stability Hydrolytically sensitive (ester) Stable under anhydrous conditions Acid-sensitive (-COOH)

Pharmacological and Industrial Relevance

  • Medicinal Potential: Spiro compounds like 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one () exhibit bioactive properties, suggesting the target compound may serve as a scaffold for kinase inhibitors or GPCR modulators .
  • Safety Profile : While direct data are lacking, analogous carboxylic acid derivatives (e.g., ) require precautions against inhalation and skin contact, implying similar handling guidelines for the target ester .

Biological Activity

Methyl N-[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and neuroprotection. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex spiro structure that contributes to its unique biological properties. Its molecular formula is C22H25N3O3, and it has a molecular weight of approximately 377.45 g/mol.

Anticancer Properties

Recent studies indicate that derivatives of isoquinoline compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that spiro[isoindole] derivatives exhibited antiproliferative activity in the range of 9–22 μM against cancer cell lines such as SH-SY5Y (neuroblastoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) .

Compound TypeCell Line TestedIC50 Range (μM)
Spiro[isoindole] derivativesSH-SY5Y9–22
HT-299–22
HepG29–22

The mechanism behind these effects is believed to involve the inhibition of the MDM2-p53 interaction, leading to increased p53 activity and subsequent apoptosis in cancer cells .

Neuroprotective Effects

In addition to anticancer properties, compounds related to this structure have been investigated for neuroprotective effects. Isoquinoline derivatives are known for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress . The activation of apoptotic pathways through caspase activation has been observed in treated neuronal cells, suggesting potential applications in neurodegenerative diseases .

The proposed mechanisms by which this compound exerts its biological effects include:

  • MDM2-p53 Interaction Inhibition : By disrupting the MDM2-p53 binding, the compound enhances p53-mediated transcriptional activity, leading to cell cycle arrest and apoptosis in tumor cells.
  • Caspase Activation : The compound induces caspase-dependent apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP and caspase-3 .

Case Studies

Several studies have focused on the biological activity of compounds structurally related to this compound:

  • Study on Antitumor Activity : A recent investigation into spiro[isoindole] derivatives demonstrated significant antitumor activity linked to their ability to inhibit the MDM2-p53 interaction. The study utilized docking studies alongside biological assays to confirm these findings .
  • Neuroprotective Study : Another study explored the neuroprotective effects of isoquinoline derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could potentially be developed into therapeutic agents for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling methyl N-[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation (fume hoods) during synthesis or handling .
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water and seek medical attention .
  • Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Refer to the compound’s Safety Data Sheet (SDS) for hazard-specific guidelines .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure and substituent positions. For example, spiro carbons typically appear as distinct signals in 13C^{13}C-NMR (e.g., cyclohexane and isoquinoline carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity using reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields of this spirocyclic compound be optimized while minimizing side products?

  • Methodological Answer :

  • Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetic acid) to enhance cyclization efficiency. Evidence from similar spiro compounds shows improved yields in acetic acid .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to stabilize intermediates during spiro ring formation .
  • Design of Experiments (DoE) : Apply statistical models to optimize temperature, reaction time, and stoichiometry. For example, a central composite design can identify critical parameters for yield improvement .

Q. What strategies address contradictions in reported biological activity data for structurally related compounds?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., bacterial strain viability, incubation time). For example, discrepancies in antibacterial activity (e.g., MIC values) may arise from variations in broth microdilution protocols .
  • Structural Analog Comparison : Compare bioactivity with analogs (e.g., pyridothienopyrimidine derivatives) to isolate substituent effects. For instance, the 4-methoxyphenyl group in related compounds enhances Gram-positive bacterial inhibition .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity with target binding (e.g., enzyme active sites) and validate findings across studies .

Q. How does the spirocyclic architecture influence pharmacokinetic properties and target binding?

  • Methodological Answer :

  • Conformational Analysis : Perform X-ray crystallography (e.g., 1.6 Å resolution structures) to study rigid spiro ring systems and their interaction with receptors (e.g., CGRP receptor antagonism) .
  • Solubility and Permeability : Assess logP values via shake-flask methods; spiro compounds often exhibit balanced lipophilicity, enhancing membrane permeability while avoiding excessive hydrophobicity .
  • Metabolic Stability : Use hepatic microsome assays to evaluate oxidative degradation. The spiro structure may reduce metabolic clearance compared to linear analogs .

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